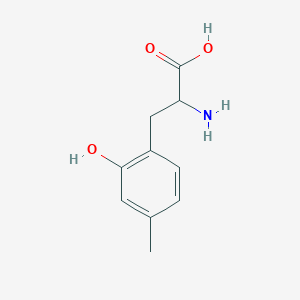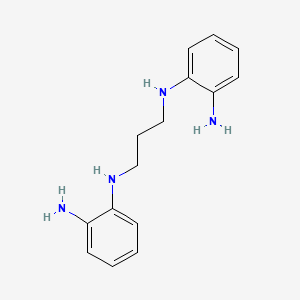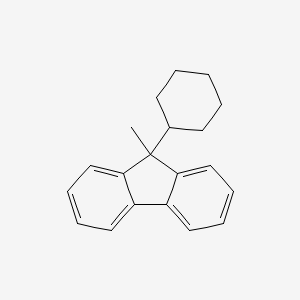
1,2-Dibenzoyl-1-chloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibenzoyl-1-chloroethane: is an organic compound with the molecular formula C16H13ClO2 and a molecular weight of 272.734 g/mol . This compound is characterized by the presence of two benzoyl groups and one chlorine atom attached to an ethane backbone. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibenzoyl-1-chloroethane can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzoyl chloride with 1,2-dichloroethane in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibenzoyl-1-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 1,2-dibenzoyl ethane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 1,2-dibenzoyl-1-hydroxyethane or 1,2-dibenzoyl-1-aminoethane.
Reduction: 1,2-dibenzoyl ethane.
Oxidation: Corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
1,2-Dibenzoyl-1-chloroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 1,2-dibenzoyl-1-chloroethane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the modification of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1,2-Dibenzoyl ethane: Lacks the chlorine atom and has different reactivity and applications.
1,2-Dichloroethane: Contains two chlorine atoms and is used primarily as a solvent and chemical intermediate.
Benzoyl chloride: A simpler compound with one benzoyl group and one chlorine atom, used in acylation reactions.
Propriétés
Numéro CAS |
68665-40-7 |
|---|---|
Formule moléculaire |
C16H13ClO2 |
Poids moléculaire |
272.72 g/mol |
Nom IUPAC |
2-chloro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H13ClO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clé InChI |
QIXMGGCRIXCOHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione](/img/structure/B15074331.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
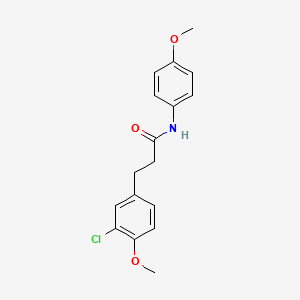

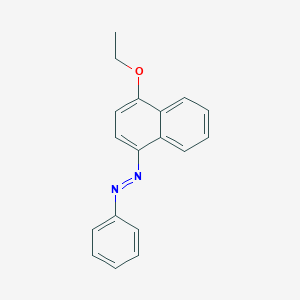

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)

![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

